p-Trifluoromethyl-m-fluorophenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAMHAXPNFCJJZ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for P Trifluoromethyl M Fluorophenylalanine and Derivatives
Asymmetric Synthesis Approaches for Enantiopure Analogs
The creation of enantiomerically pure p-trifluoromethyl-m-fluorophenylalanine is critical for its application in peptide and protein studies. Various asymmetric strategies have been developed to ensure the desired stereoconfiguration at the α-carbon.
Enzymatic methods offer a green and highly stereoselective route to chiral amino acids. Transaminases (TAs) and other enzymes like phenylalanine aminomutase (PAM) are particularly effective for this purpose. The general approach involves the conversion of a prochiral keto acid precursor, 3-fluoro-4-(trifluoromethyl)phenylpyruvic acid, into the corresponding L- or D-amino acid. nih.gov
The reaction typically employs a transaminase enzyme, which catalyzes the transfer of an amino group from a donor molecule (such as L-alanine, L-aspartate, or isopropylamine) to the keto acid. mdpi.com The process is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov The stereochemical outcome (L- or D-amino acid) is determined by the specific transaminase used. For instance, (S)-selective transaminases can produce the L-enantiomer with excellent enantiomeric excess (>99% ee). nih.govbeilstein-journals.org
An alternative enzymatic strategy involves the use of phenylalanine aminomutase (PAM), which can catalyze the addition of ammonia (B1221849) to the corresponding (E)-3-fluoro-4-(trifluoromethyl)cinnamic acid, yielding the desired (S)-fluorinated phenylalanine derivative with high enantioselectivity. nih.gov
Table 1: Key Parameters in Enzymatic Synthesis of Fluorinated Phenylalanines
| Parameter | Description | Significance |
|---|---|---|
| Enzyme | Transaminase (TA) or Phenylalanine Aminomutase (PAM) | Determines stereoselectivity (L- or D-configuration). mdpi.comnih.gov |
| Substrate | Corresponding α-keto acid or cinnamic acid derivative | The prochiral precursor to the final amino acid. nih.gov |
| Amino Donor | e.g., Alanine, Aspartate, Isopropylamine | Provides the amino group for the transamination reaction. mdpi.com |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential for the catalytic activity of most transaminases. nih.gov |
| Enantiomeric Excess | Typically >99% | Highlights the high stereoselectivity of enzymatic methods. nih.gov |
Chiral auxiliary-based methods are a cornerstone of asymmetric synthesis, providing a reliable way to control stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily attached to a glycine-derived substrate to direct the stereoselective alkylation that forms the amino acid side chain.
One prominent example is the Schöllkopf method, which utilizes a bislactim ether derived from a cyclic dipeptide (e.g., cyclo(L-Val-Gly)). nih.gov The glycine (B1666218) unit is deprotonated to form a chiral nucleophile, which is then alkylated with a suitable electrophile, such as 3-fluoro-4-(trifluoromethyl)benzyl bromide. The steric hindrance provided by the auxiliary directs the incoming electrophile to the opposite face, ensuring high diastereoselectivity. Subsequent acid hydrolysis cleaves the auxiliary, yielding the desired L-amino acid ester, which can be saponified to the free amino acid. nih.gov
Another effective strategy involves the use of Ni(II) complexes formed from a Schiff base of glycine and a chiral ligand. nih.govbeilstein-journals.org The planar nickel complex holds the glycine moiety in a rigid conformation, allowing for highly diastereoselective alkylation with the benzyl (B1604629) bromide derivative. Mild acidic conditions are then used to hydrolyze the complex and release the enantiomerically enriched fluorinated phenylalanine. nih.gov This method has been successfully applied to synthesize various fluorinated phenylalanines with high enantiomeric purity.
Table 2: Comparison of Chiral Auxiliary Methods for Phenylalanine Analogs
| Method | Chiral Auxiliary | Key Step | Typical Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Schöllkopf | Bislactim ether (from Val-Gly) | Diastereoselective alkylation | Good | >95% |
| Ni(II) Complex | Schiff base of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone | Diastereoselective alkylation | Moderate to Good | >90% nih.gov |
| Imidazolidinone | 3-methyl-4-imidazolidinone | Diastereoselective alkylation | Good | High |
Introducing the fluorine atom late in the synthesis via transition-metal catalysis represents a powerful and flexible strategy. nih.gov This approach typically starts with a pre-formed phenylalanine derivative containing a trifluoromethyl group and a precursor functional group (e.g., bromide, triflate, or an activatable C-H bond) at the meta-position of the phenyl ring.
Palladium-catalyzed reactions are commonly employed for the formation of aryl-fluorine bonds. researchgate.net For instance, a protected p-trifluoromethyl-m-bromophenylalanine derivative can be subjected to a palladium-catalyzed fluorination using a fluoride (B91410) source like cesium fluoride (CsF) in the presence of specialized phosphine (B1218219) ligands (e.g., BrettPhos). researchgate.net The catalytic cycle generally involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by fluoride-for-bromide ligand exchange and subsequent reductive elimination to form the C-F bond. researchgate.net
Directed C-H activation is another advanced strategy where a directing group, often attached to the amino acid's nitrogen, positions a palladium catalyst to selectively activate a specific C-H bond on the aromatic ring for fluorination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.govresearchgate.net
Radiosynthesis Strategies for this compound (e.g., 18F-labeling)
The synthesis of 18F-labeled this compound is crucial for its use as a tracer in Positron Emission Tomography (PET). These radiosyntheses must be rapid, efficient, and high-yielding due to the short half-life of fluorine-18 (B77423) (109.7 minutes).
While the title suggests adding a trifluoromethyl group, in the context of radiosynthesis for this specific molecule, this section pertains to the introduction of an [18F]Trifluoromethyl group ([18F]CF3) onto a suitable precursor. Copper-mediated methods have emerged as highly effective for this transformation. nih.govbeilstein-journals.org
One established method involves the generation of a [18F]CuCF3 reagent in situ. nih.govnih.gov This reagent can then be used to trifluoromethylate an aryl precursor, such as a protected m-fluoro-p-iodophenylalanine or its corresponding boronic acid derivative. nih.govnih.gov The reaction typically proceeds under mild conditions and demonstrates good tolerance for various functional groups. This approach has successfully been used to synthesize Boc-protected 4-[18F]trifluoromethylphenylalanine from the corresponding boronic acid precursor with high radiochemical yields (RCY). nih.gov
Table 3: Copper-Mediated [18F]Trifluoromethylation of Phenylalanine Precursors
| Precursor | Reagents | Radiochemical Yield (RCY) | Reference Compound |
|---|---|---|---|
| Aryl Boronic Acid | [18F]CuCF3 | Up to 89% | 4-[18F]Trifluoromethylphenylalanine nih.gov |
Hypervalent iodine reagents, particularly diaryliodonium salts, are powerful precursors for radiofluorination. nih.gov This strategy involves synthesizing a diaryliodonium salt where one aryl group is the desired p-trifluoromethyl-m-phenylalanine derivative and the other is a simple, electronically distinct "dummy" aryl group (e.g., 2-thienyl).
The diaryliodonium salt precursor is then reacted with no-carrier-added [18F]fluoride. The nucleophilic [18F]fluoride attacks the iodine center, followed by reductive elimination that preferentially transfers the [18F]fluoride to the more electron-deficient aromatic ring—in this case, the this compound moiety. This method is known for its high efficiency and ability to produce radiotracers with high molar activity. The synthesis is often automated and can be completed within a short timeframe suitable for PET tracer production. nih.govnih.gov
Light-Mediated Radiofluorination
Light-mediated radiofluorination represents a sophisticated approach for the introduction of the fluorine-18 (¹⁸F) isotope into molecules for applications in positron emission tomography (PET). While direct light-mediated radiofluorination of a substrate to form this compound is a highly specific transformation, the principles can be understood from related methodologies in photocatalysis and radiofluorination.
Visible-light photoredox catalysis has emerged as a powerful strategy for creating reactive radical species under mild conditions, enabling a wide range of chemical transformations. mdpi.com In a typical cycle, a photocatalyst, such as a ruthenium polypyridine complex, absorbs visible light to reach an excited state. nih.gov This excited state can then engage in a single-electron transfer (SET) with a substrate to generate a radical intermediate, which proceeds to react. nih.gov
While much of the light-mediated research has focused on trifluoromethylation, direct radiofluorination of aromatic systems is also a key area of study. For instance, the direct radiofluorination of L-phenylalanine using reagents like [¹⁸F]F₂ or [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF) in trifluoroacetic acid has been shown to produce a mixture of ortho, meta, and para-fluoro-L-phenylalanine isomers. nih.gov This highlights a common challenge in direct aromatic substitution: achieving high regioselectivity. nih.gov
Applying a light-mediated approach to radiofluorination could potentially offer alternative pathways that might enhance selectivity or proceed under milder conditions than traditional methods. The development of such a method for synthesizing [¹⁸F]this compound would involve a precursor molecule that could be selectively radiofluorinated under photochemical conditions.
Methods for Incorporating Trifluoromethyl Groups into Aromatic Systems
The introduction of a trifluoromethyl (–CF₃) group into an aromatic ring is a critical step in the synthesis of this compound and is a central focus in medicinal chemistry due to the unique properties this group imparts. mdpi.com The strong electron-withdrawing nature and metabolic stability of the –CF₃ group can significantly enhance a drug candidate's efficacy and pharmacokinetic profile. mdpi.com A variety of methods have been developed for aromatic trifluoromethylation, broadly categorized into radical, nucleophilic, and electrophilic pathways. mdpi.com
Photoredox Catalysis: A prominent modern technique is the use of visible-light photoredox catalysis for the radical trifluoromethylation of C–H bonds in aromatic and heteroaromatic systems. nih.govwikipedia.org This method avoids the need for pre-functionalized starting materials, such as aryl halides or boronic acids. nih.gov The general mechanism involves the excitation of a photocatalyst by visible light. The excited catalyst then reduces a trifluoromethyl source, such as trifluoromethanesulfonyl chloride (triflyl chloride), to generate a trifluoromethyl radical (•CF₃). nih.gov This highly reactive radical adds to the aromatic ring, and subsequent oxidation and deprotonation yield the trifluoromethylated arene. nih.gov This approach is valued for its mild reaction conditions, often proceeding at room temperature, and its high functional group tolerance. wikipedia.org
Copper-Mediated Trifluoromethylation: Historically, copper-mediated reactions have been a cornerstone of aromatic trifluoromethylation. mdpi.com The McLoughlin-Thrower reaction, an early example, involved the reaction of an iodoarene with trifluoroiodomethane (CF₃I) in the presence of copper powder at high temperatures. wikipedia.org Modern advancements have led to the development of well-defined copper-trifluoromethyl complexes and catalytic systems that operate under milder conditions. researchgate.net These methods typically involve the cross-coupling of an aryl halide (iodide or bromide) with a copper-based trifluoromethylating agent. researchgate.net
Other Trifluoromethylating Reagents: A diverse toolkit of reagents has been developed to serve as sources for the trifluoromethyl group. These reagents are designed to participate in different reaction mechanisms to suit various substrates.
Sodium trifluoromethanesulfinate (CF₃SO₂Na) : Often used in radical trifluoromethylations, it can generate •CF₃ radicals in the presence of an oxidant. mdpi.com
Trifluoromethyltrimethylsilane (TMSCF₃) : Known as the Ruppert-Prakash reagent, it acts as a nucleophilic source of "CF₃⁻" upon activation with a fluoride source. It is particularly useful for the trifluoromethylation of carbonyl compounds, which can then be converted to aromatic systems. nih.gov
Electrophilic Reagents : Hypervalent iodine compounds, often called Togni or Umemoto reagents, serve as electrophilic sources of "CF₃⁺" and can directly trifluoromethylate electron-rich aromatic compounds. mdpi.com
The table below summarizes key features of these major strategies.
| Method | Reagent Type | Typical Substrate | Key Features |
| Photoredox Catalysis | Radical | Arenes, Heteroarenes (C-H bonds) | Mild conditions, high functional group tolerance, direct C-H functionalization. nih.gov |
| Copper-Mediated Coupling | Nucleophilic/Radical | Aryl Halides, Aryl Boronic Acids | Well-established, versatile for pre-functionalized arenes. mdpi.comresearchgate.net |
| Ruppert-Prakash Reagent | Nucleophilic | Aldehydes, Ketones, Imines | Effective for introducing CF₃ to carbonyls, which can be precursors to arenes. nih.gov |
| Togni/Umemoto Reagents | Electrophilic | Electron-rich Arenes, Phenols | Direct trifluoromethylation of nucleophilic aromatic rings. mdpi.com |
These methods provide a robust set of tools for the synthesis of trifluoromethylated aromatic compounds like the precursors needed for this compound.
Despite a comprehensive search of available scientific literature, there is currently insufficient specific research data on the chemical compound This compound to generate the detailed and focused article as outlined in your request.
The field of genetic code expansion has seen significant research into the incorporation of non-canonical amino acids, including various fluorinated and trifluoromethylated phenylalanine analogs. nih.govanu.edu.au Studies have detailed the engineering of aminoacyl-tRNA synthetase systems, such as Pyrrolysyl-tRNA Synthetase (PylRS) and Phenylalanyl-tRNA Synthetase (PheRS), for the site-specific incorporation of related compounds like m-trifluoromethyl-phenylalanine and p-trifluoromethyl-phenylalanine. nih.govacs.org
However, the specific doubly substituted analog, this compound, is not a prominent subject in the existing body of published research. Consequently, detailed information regarding the development of specific PylRS or PheRS mutants, its incorporation efficiency via amber stop codon suppression, its use in cell-free protein synthesis systems, and the precise impact of its unique fluorine substitution pattern on translational fidelity is not available.
To adhere to the strict instructions of focusing solely on this compound and to maintain scientific accuracy, it is not possible to construct the requested article without resorting to speculation or inaccurately applying findings from related but distinct chemical compounds.
We will continue to monitor the scientific literature and will be prepared to generate this article should research specific to this compound become available.
Applications in Structural and Biophysical Investigations Via 19f Nmr Spectroscopy
Probing Protein Dynamics and Conformational Changes
¹⁹F NMR spectroscopy, utilizing site-specifically incorporated p-trifluoromethyl-m-fluorophenylalanine, offers a powerful tool to monitor the dynamic nature of proteins and their conformational landscapes. The trifluoromethyl group of this unnatural amino acid serves as a sensitive reporter, providing insights into the protein's behavior in solution.
The ¹⁹F NMR chemical shift of the trifluoromethyl group in this compound is exquisitely sensitive to subtle changes in its local microenvironment. nih.govnih.gov This sensitivity arises from the influence of factors such as solvent exposure, the polarity of the surrounding medium, and the proximity of aromatic rings or charged residues. nih.govnih.gov Consequently, alterations in protein conformation, which modify the local environment of the incorporated probe, result in detectable changes in the ¹⁹F chemical shift.
For instance, the chemical shift of a trifluoromethyl probe can vary significantly when moved from a non-polar to a polar environment. nih.gov This property is invaluable for detecting conformational changes that alter the solvent accessibility of the labeled residue. Even subtle rearrangements in the protein's tertiary or quaternary structure can be monitored by observing the corresponding changes in the ¹⁹F NMR spectrum. nih.gov The large chemical shift dispersion of ¹⁹F, spanning over 300 ppm, allows for the resolution of distinct conformational states of a protein. acs.org
Beyond chemical shifts, ¹⁹F NMR relaxation parameters, namely the spin-lattice (T₁) and spin-spin (T₂) relaxation times, provide quantitative information about the dynamics of the this compound side chain. These parameters are influenced by the rotational correlation time of the protein and internal motions of the side chain. The fast rotation of the trifluoromethyl group leads to efficient relaxation, making it a sensitive probe for dynamic changes. nih.gov
A study on a human vinexin SH3 domain, where p-trifluoromethyl-phenylalanine was incorporated at a specific phenylalanine residue (Phe7), demonstrated the utility of relaxation analysis. nih.gov Upon binding to its peptide ligand, significant changes in the T₁ and T₂ values were observed, indicating an alteration in the side chain's internal mobility. nih.gov Specifically, a notable increase in T₂ suggested a liberation of the side chain's reorientational motion upon ligand binding. nih.gov
| Protein State | T₁ (ms) | T₂ (ms) | T₁/T₂ Ratio |
| Phe7-tfmF-SH3 (Ligand-free) | 1095.70 ± 68.72 | 89.24 ± 5.84 | 12.28 |
| Phe7-tfmF-SH3 (Ligand-bound) | 1496.00 ± 286.71 | 1088.04 ± 217.47 | 1.38 |
| Data from a study on the human vinexin SH3 domain with site-specifically incorporated p-trifluoromethyl-phenylalanine, showing changes in side chain relaxation upon ligand binding. nih.gov |
The sensitivity of the ¹⁹F NMR signal to the local environment makes this compound an excellent probe for monitoring protein folding and unfolding processes. As a protein transitions between its folded and unfolded states, the environment around the incorporated fluorinated amino acid changes dramatically, leading to significant alterations in the ¹⁹F chemical shift. This allows for the real-time monitoring of folding and unfolding kinetics and the characterization of folding intermediates. researchgate.net
The ability to introduce a ¹⁹F label at specific sites provides residue-specific information about the folding pathway. researchgate.net By incorporating this compound at various locations within a protein, it is possible to map out the sequence of events during folding, identifying which regions of the protein achieve their native structure first. The clear distinction between the ¹⁹F signals of the folded and unfolded states allows for the quantification of their populations under different denaturing conditions, providing insights into protein stability.
Analysis of Protein-Ligand Interactions
¹⁹F NMR spectroscopy with this compound is a versatile tool for characterizing the interactions between proteins and their ligands. The binding of a ligand to a protein often induces conformational changes that alter the local environment of the ¹⁹F probe, resulting in changes in its chemical shift, line width, or relaxation properties. nih.gov These spectral changes can be used to determine binding affinities (dissociation constants, Kd), map binding sites, and elucidate the mechanism of binding. nih.gov
In the aforementioned study of the human vinexin SH3 domain, the binding of a peptide ligand resulted in a distinct change in the ¹⁹F chemical shift of the p-trifluoromethyl-phenylalanine probe located in the binding pocket. nih.gov By titrating the protein with the ligand and monitoring the chemical shift changes, a binding isotherm can be generated to calculate the dissociation constant. The significant changes in T₁ and T₂ relaxation times upon ligand binding further confirmed the interaction and provided dynamic insights into the bound state. nih.gov
Characterization of Protein-Protein Interactions
The principles of using ¹⁹F NMR to study protein-ligand interactions can be extended to investigate protein-protein interactions. By incorporating this compound at or near the interface of a protein-protein interaction, changes in the ¹⁹F NMR spectrum upon complex formation can be monitored. These changes can provide information on the binding interface, the conformational changes that occur upon binding, and the thermodynamics and kinetics of the interaction.
The introduction of a fluorinated amino acid is a non-perturbative way to introduce a sensitive NMR probe, which is particularly advantageous for studying the often weak and transient nature of many protein-protein interactions. The high sensitivity of the ¹⁹F nucleus allows for studies at physiologically relevant concentrations.
Studies of Protein-Membrane Interactions
Understanding how proteins interact with biological membranes is crucial for many cellular processes. ¹⁹F NMR spectroscopy, using proteins labeled with this compound, offers a powerful approach to study these interactions. researchgate.net When a labeled protein associates with a lipid bilayer or a detergent micelle, the environment of the ¹⁹F probe changes from aqueous to a more hydrophobic, anisotropic environment. This transition leads to significant changes in the ¹⁹F NMR spectrum, including chemical shift changes and line broadening. researchgate.net
By placing the this compound probe at different positions within the protein, it is possible to determine which parts of the protein insert into the membrane, the depth of insertion, and the orientation of the protein relative to the membrane surface. Changes in the dynamics of the probe upon membrane binding, as measured by relaxation experiments, can provide insights into the fluidity of the lipid environment and the motional restrictions imposed on the protein.
Advanced 19F NMR Methodologies for Large Proteins
The incorporation of this compound and its analogs into proteins has paved the way for advanced Nuclear Magnetic Resonance (NMR) methodologies, particularly for the study of large and complex protein systems. The trifluoromethyl group serves as an exceptional 19F NMR probe due to the three equivalent fluorine nuclei which amplify the signal, and its chemical shift is highly sensitive to the local protein environment. nih.gov This sensitivity allows for the detailed investigation of protein structure, dynamics, and interactions.
In-Cell NMR Spectroscopy Applications
In-cell NMR spectroscopy is a powerful technique for studying proteins in their native cellular environment, providing insights into their structure, folding, and interactions under physiological conditions. acs.org The use of trifluoromethylated phenylalanine analogs has been particularly advantageous for these studies.
The primary method for incorporating these unnatural amino acids into proteins within living cells, such as E. coli, involves the genetic encoding of the amino acid at specific sites. nih.govresearchgate.net This is typically achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., TAG) introduced into the gene of the target protein. nih.govresearchgate.net This allows for the site-specific insertion of the fluorinated analog with high efficiency and fidelity. nih.gov
The key advantages of using trifluoromethyl-phenylalanine analogs for in-cell 19F NMR include:
No Background Signal : Fluorine is not naturally present in biological systems, resulting in background-free 19F NMR spectra. This allows for the clear detection of the labeled protein even in the complex milieu of the cell. acs.org
High Sensitivity : The 19F nucleus has a high gyromagnetic ratio, making it an inherently sensitive nucleus for NMR studies. The presence of a CF3 group further enhances signal intensity. nih.gov
Environmental Probe : The 19F chemical shift of the trifluoromethyl group is extremely sensitive to changes in its local environment, making it an excellent probe for detecting subtle protein conformational changes, ligand binding, and protein-protein interactions. nih.govnih.gov
Researchers have successfully used this approach to study a variety of proteins inside cells. For instance, the incorporation of trifluoromethyl-L-phenylalanine has enabled the observation of proteins up to 100 kDa in size within E. coli cells. ed.ac.uk These studies have provided valuable information on protein stability, conformational dynamics, and interactions with other cellular components, which would be difficult to obtain using traditional in vitro methods.
| Protein Studied | Fluorinated Analog Used | Key Findings from In-Cell 19F NMR | Reference |
|---|---|---|---|
| Various Cytoplasmic Proteins | Trifluoromethyl-L-phenylalanine | Successful direct expression and incorporation in human cells, enabling the study of intracellular protein-ligand and protein-protein interactions. | acs.org |
| Diacylglycerol Kinase (DAGK) | p-trifluoromethyl-phenylalanine | Measured site-specific 19F chemical shifts and relaxation times in its native E. coli membrane environment. | researchgate.net |
| α-synuclein | Trifluoromethyl-L-phenylalanine | Observed protein-membrane interactions and determined which parts of the protein were bound to membranes by monitoring signal broadening. | ed.ac.uk |
Paramagnetic Relaxation Enhancement (PRE) with 19F Detection
Paramagnetic Relaxation Enhancement (PRE) is a powerful NMR technique for measuring long-range distances in biomolecules, typically in the range of 10-25 Å. nih.gov The method relies on the introduction of a paramagnetic center, such as a nitroxide spin label (e.g., MTSL), at a specific site in the protein. nih.gov This paramagnetic center enhances the relaxation rates of nearby nuclear spins, and the magnitude of this enhancement is proportional to the inverse sixth power of the distance between the nucleus and the paramagnetic center. nih.gov
The use of 19F NMR to detect PRE effects offers several advantages over traditional 1H-detected PRE, especially for large proteins where proton spectra suffer from significant resonance overlap. nih.gov By site-specifically incorporating a trifluoromethyl-phenylalanine analog as the 19F probe, a single, well-resolved resonance can be monitored.
The methodology involves:
Site-directed mutagenesis to introduce a cysteine residue at a desired location for attachment of a paramagnetic spin label.
Site-specific incorporation of the trifluoromethyl-phenylalanine analog at another position in the protein.
Covalent attachment of the paramagnetic tag (e.g., MTSL) to the cysteine residue.
Measurement of the transverse relaxation rate (Γ₂) of the 19F nucleus in both the paramagnetic (oxidized) and diamagnetic (reduced) states of the spin label.
Calculation of the distance based on the difference in the relaxation rates.
This technique has been successfully applied to determine structural restraints in proteins. For example, in a study of the HIV-inactivating lectin Cyanovirin-N, researchers incorporated 4-fluoro-phenylalanine at three different positions and attached an MTSL spin label to an engineered cysteine residue. nih.gov They were able to accurately measure the distances between the fluorine atoms and the paramagnetic center. nih.gov The 19F PRE-derived distances were in excellent agreement with the distances predicted from the protein's crystal structure. nih.gov
| Protein | 19F Probe Position | Paramagnetic Tag Position | Experimental 19F PRE Distance (Å) | Distance from Structural Model (Å) | Reference |
|---|---|---|---|---|---|
| L27tan | Various sites with tfmF | Site-directed spin radical | Signal attenuation observed, indicating a closed conformation. | N/A | researchgate.net |
The 19F PRE method provides valuable long-range distance information that can be used as restraints in protein structure determination and to characterize different conformational states of multi-domain proteins and membrane proteins. researchgate.netnih.gov
Lack of Specific Research Data for this compound Prevents Article Generation
Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published data on the computational and molecular modeling of the chemical compound This compound , also known as 3-fluoro-4-(trifluoromethyl)phenylalanine. The strict requirement to focus solely on this specific compound cannot be met based on the available search results.
While the search did yield extensive research into the computational modeling of other fluorinated amino acids, particularly the closely related compound 4-trifluoromethyl-phenylalanine (4-CF3-Phe) , no studies were identified that specifically detail the development of force field parameters, molecular dynamics simulations, quantum chemical calculations, or conformational preferences for this compound.
The existing body of research for similar fluorinated analogues, such as 4-trifluoromethyl-phenylalanine, is well-developed. For instance, detailed force field parameters have been developed and validated for use with the AMBER ff15ipq protein force field. acs.orgnih.gov These studies involved:
Deriving implicitly polarized atomic charges and unique bonded terms. acs.orgnih.gov
Validating the parameters by ensuring they maintain expected conformational propensities consistent with canonical residues. acs.orgnih.gov
Performing molecular dynamics (MD) simulations on proteins incorporating these residues to assess stability and dynamics. zenodo.org
Using quantum mechanical calculations to understand the electronic environment and interaction energies.
However, applying these findings directly to this compound would be speculative and would violate the instruction to adhere strictly to information about the specified compound. The addition of a meta-fluoro group alongside the para-trifluoromethyl group would uniquely alter the electronic properties, conformational preferences, and interaction potentials of the amino acid side chain, necessitating its own specific computational studies. Without research dedicated to this specific disubstituted phenylalanine, a scientifically accurate article adhering to the requested outline cannot be generated.
Exploration in Metabolic Pathway Analysis Non Clinical Contexts
Use as Tracers in Biochemical Pathways in Model Systems
The incorporation of fluorine atoms into amino acids like phenylalanine has been a key strategy in the development of tracers for positron emission tomography (PET) imaging. nih.govnih.gov While direct studies on p-Trifluoromethyl-m-fluorophenylalanine as a tracer in specific model systems are not extensively documented in publicly available literature, the principles underlying the use of other fluorinated phenylalanine analogs can be extrapolated.
In biochemical research, radiolabeled versions of this compound could be synthesized to trace its uptake and incorporation into proteins or other metabolites within cell cultures or model organisms. The high sensitivity of detecting radiolabels would allow for the quantification of its metabolic turnover and the identification of tissues or cellular compartments where it accumulates. This approach is instrumental in understanding amino acid transport and protein synthesis rates under various physiological and pathological conditions. nih.gov
The stability of the carbon-fluorine bond ensures that the fluorine atoms are likely to remain attached to the molecule through several metabolic steps, making it an effective tracer for mapping complex biochemical pathways. acs.org
Studies on Microbial Biotransformation and Degradation
Cunninghamella elegans possesses a suite of phase I and phase II metabolic enzymes, including cytochrome P450 monooxygenases, which are capable of hydroxylating aromatic rings. oup.comwikipedia.org It is plausible that the biotransformation of this compound by this fungus would initiate with the hydroxylation of the aromatic ring. Subsequent phase II reactions could involve the conjugation of the hydroxylated metabolites with sulfate (B86663) or glucuronic acid, increasing their water solubility. nih.gov
The presence of the trifluoromethyl group may influence the position of hydroxylation due to its electron-withdrawing nature. The degradation of the amino acid side chain could also occur through pathways common for phenylalanine metabolism. The ultimate breakdown of fluorinated organic compounds in the environment is a complex process, as the carbon-fluorine bond is highly stable. acs.orgnih.gov However, some microbes have been shown to possess dehalogenase enzymes capable of cleaving such bonds. acs.orgnih.gov
A hypothetical biotransformation pathway of this compound by Cunninghamella elegans is outlined below:
| Step | Reaction Type | Putative Metabolite |
| 1 | Aromatic Hydroxylation | Hydroxylated this compound |
| 2 | Sulfation/Glucuronidation | Sulfate or Glucuronide conjugate of the hydroxylated metabolite |
| 3 | Side-chain degradation | Phenylpyruvic acid analog |
Application in Biosynthesis Pathway Elucidation
Fluorinated analogs of natural building blocks, such as amino acids, can be powerful tools for elucidating the pathways of secondary metabolite biosynthesis. rsc.orgnih.gov By feeding a culture of a microorganism that produces a phenylalanine-derived natural product with this compound, it may be possible to incorporate this analog into the final product.
The success of this approach, known as precursor-directed biosynthesis, depends on the substrate flexibility of the enzymes in the biosynthetic pathway. nih.gov If the enzymes tolerate the fluorinated analog, a new, fluorinated version of the natural product will be synthesized. The detection of this new compound, typically through mass spectrometry or ¹⁹F NMR, would confirm the involvement of phenylalanine in the biosynthetic pathway.
This technique can provide valuable insights into the substrate specificity of biosynthetic enzymes and can also be used to generate novel bioactive compounds with potentially enhanced properties. nih.gov The unique fluorine signature of this compound would make it relatively straightforward to track its incorporation and confirm the biosynthetic origin of the target molecule.
Analytical Techniques for Pathway Metabolites
The identification and quantification of metabolites of this compound rely on a combination of powerful analytical techniques. The presence of fluorine atoms in the molecule offers a distinct advantage for its detection and characterization.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a highly specific and powerful technique for detecting and identifying fluorinated compounds. auctoresonline.org Each unique fluorine environment within a molecule produces a distinct signal in the ¹⁹F NMR spectrum, allowing for the unambiguous identification of the parent compound and its various metabolites.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): HPLC is used to separate the complex mixture of metabolites from a biological sample. The separated compounds are then introduced into a mass spectrometer, which provides information about their molecular weight and fragmentation patterns. High-resolution mass spectrometry can provide the exact elemental composition of the metabolites, aiding in their identification. mdpi.com Tandem mass spectrometry (MS/MS) can be used to further fragment the ions, providing structural information. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile metabolites, or those that can be made volatile through derivatization, GC-MS is a valuable tool. The sample is separated based on boiling point and then detected by mass spectrometry. auctoresonline.org
The combination of these techniques allows for the comprehensive analysis of the metabolic fate of this compound, enabling the identification of even minor metabolites and providing a detailed picture of the metabolic pathways involved.
Future Research Directions and Advanced Methodologies
Integration with Cryo-Electron Microscopy for Correlative Studies
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the high-resolution visualization of complex biomolecular assemblies in their near-native states. The integration of fluorine-containing amino acids like p-trifluoromethyl-m-fluorophenylalanine offers a promising avenue for correlative studies that bridge light microscopy with cryo-EM. nih.gov The strategic placement of this ncAA within a protein of interest could serve as a powerful dual probe.
The presence of the trifluoromethyl group provides a strong and sensitive signal for ¹⁹F nuclear magnetic resonance (NMR) spectroscopy, allowing for the characterization of protein dynamics and interactions in solution. oregonstate.edu This functional data can then be correlated with high-resolution structural information obtained from cryo-EM. For instance, a protein labeled with this compound could first be studied using fluorescence microscopy to understand its localization and dynamics within the cell. nih.gov Subsequently, the same sample can be analyzed by cryo-EM to determine its three-dimensional structure. This correlative approach, often termed cryo-CLEM, provides a more complete picture of a protein's function by linking its structural and dynamic properties within a cellular context. nih.gov
While direct applications of this compound in cryo-EM are still emerging, the precedent set by other labeled biomolecules suggests its potential. The high electron density of the fluorine atoms could potentially serve as a fiducial marker to aid in image alignment and reconstruction during cryo-EM data processing, although this application requires further investigation. The primary advantage, however, lies in the ability to correlate functional data from ¹⁹F NMR and fluorescence with the static, high-resolution snapshots provided by cryo-EM.
Development of Novel Genetic Code Expansion Technologies
The site-specific incorporation of ncAAs like this compound into proteins is made possible by genetic code expansion (GCE) technology. oregonstate.eduresearchgate.net This powerful technique relies on engineered aminoacyl-tRNA synthetase/tRNA pairs that are orthogonal to the host's translational machinery. researchgate.net These engineered pairs recognize a "blank" codon, typically a stop codon like the amber codon (UAG), and insert the desired ncAA at that specific site in the polypeptide chain. researchgate.net
Future research in this area will focus on improving the efficiency and fidelity of incorporating this compound. This includes the development of more robust and versatile orthogonal translation systems. One area of active research is the evolution of aminoacyl-tRNA synthetases with enhanced specificity for this compound, minimizing the mis-incorporation of canonical amino acids. nih.gov For example, selection processes involving both positive and negative screening steps are employed to isolate synthetases that efficiently charge tRNA with the target ncAA while discriminating against endogenous amino acids.
Furthermore, the development of GCE systems in a wider range of organisms, including mammalian cells, will broaden the applicability of this technology for studying protein function in more complex biological contexts. nih.gov The ability to introduce this compound into proteins in living cells opens up possibilities for real-time monitoring of protein dynamics and interactions using in-cell ¹⁹F NMR. oregonstate.edu
| Technology | Description | Key Research Areas |
| Genetic Code Expansion (GCE) | A technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells. researchgate.net | - Evolution of highly specific aminoacyl-tRNA synthetases. - Expansion of the genetic code to include quadruplet codons. - Development of GCE systems for a wider range of organisms. |
| Orthogonal Translation System | An engineered aminoacyl-tRNA synthetase/tRNA pair that is specific for an ncAA and a unique codon, and does not cross-react with the host's translational machinery. researchgate.net | - Improving the efficiency and fidelity of ncAA incorporation. - Engineering synthetases with novel ncAA specificities. |
Expansion of Site-Selective Trifluoromethylation Methods
The trifluoromethyl group is a valuable functional moiety in medicinal chemistry and chemical biology due to its unique electronic properties and metabolic stability. anu.edu.auox.ac.uk While the incorporation of trifluoromethyl-containing amino acids via GCE is a powerful approach, the development of methods for the direct, site-selective trifluoromethylation of proteins offers a complementary strategy. ox.ac.uk
Current research is focused on developing mild and selective chemical methods to introduce trifluoromethyl groups onto specific amino acid residues in native proteins. ox.ac.uk For instance, radical-based approaches have shown promise for the direct trifluoromethylation of tryptophan residues. ox.ac.uk The expansion of these methods to target other amino acids, such as phenylalanine, would provide a powerful toolkit for protein engineering.
The synthesis of this compound itself relies on advances in synthetic organic chemistry. nih.govnih.gov Future developments in this area could lead to more efficient and scalable syntheses of this and other novel fluorinated amino acids, making them more accessible for a wider range of applications. These synthetic advancements, coupled with the development of new bioconjugation strategies, will enable the precise installation of trifluoromethyl groups to probe and modulate protein function. chemrxiv.org
| Method | Description | Advantages |
| Genetic Code Expansion | Site-specific incorporation of trifluoromethylated amino acids during protein synthesis. ox.ac.uk | High precision and control over the modification site. |
| Direct Chemical Modification | Post-translational modification of native amino acid residues with a trifluoromethyl group. ox.ac.uk | Can be applied to existing proteins without the need for genetic manipulation. |
| Synthetic Chemistry | Chemical synthesis of trifluoromethyl-containing amino acid building blocks. nih.govnih.gov | Provides access to a wide variety of novel fluorinated amino acids. |
Emerging Applications in Chemical Biology Tool Development
The unique combination of a trifluoromethyl group and a fluorine atom on the phenyl ring of this compound makes it a versatile tool for chemical biology. The ¹⁹F NMR signals from the -CF₃ group and the ring fluorine can serve as sensitive probes of the local chemical environment, providing insights into protein structure, dynamics, and ligand binding. oregonstate.edu
One emerging application is in the development of ¹⁹F NMR-based screening assays for drug discovery. By incorporating this compound into a target protein, changes in the ¹⁹F NMR spectrum upon the addition of potential drug candidates can indicate binding events and provide information about the binding site. This "protein-observed" ¹⁹F NMR approach offers a powerful method for identifying and characterizing small molecule binders. ox.ac.uk
Furthermore, the fluorinated phenyl ring can participate in unique non-covalent interactions, such as fluorous interactions, which can be exploited in the design of novel protein-protein interaction inhibitors or self-assembling biomaterials. The ability to precisely position this ncAA within a protein sequence allows for the rational engineering of proteins with novel functions and properties. As our understanding of the interplay between fluorine substitution and protein behavior grows, so too will the applications of this compound as a sophisticated chemical biology tool.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling p-trifluoromethyl-m-fluorophenylalanine in laboratory settings?
- Methodological Answer : Proper handling requires wearing nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Storage conditions should adhere to guidelines for fluorinated compounds: keep in airtight containers at 2–8°C, away from strong acids/bases or oxidizing agents. Always consult the compound’s Safety Data Sheet (SDS) for specific first-aid measures and spill containment procedures .
Q. How is p-trifluoromethyl-m-fluorophenylalanine synthesized, and what steps ensure high stereochemical purity?
- Methodological Answer : The compound is synthesized via enzymatic methods using phenylalanine ammonia lyases (PALs). Key steps include:
- Substrate preparation: Optimizing reaction conditions (pH 8–9, 30–37°C) for PAL activity.
- Enzymatic conversion: Incubating fluorinated precursor substrates (e.g., 1d or 1g) with PALs to yield enantiomerically pure products.
- Purification: Using reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) to achieve >99% enantiomeric excess (ee).
- Validation: Confirming purity via H NMR (e.g., δ 3.1–3.3 ppm for β-protons) and mass spectrometry .
Q. What analytical techniques are essential for characterizing p-trifluoromethyl-m-fluorophenylalanine?
- Methodological Answer :
- HPLC : Chiral chromatography (e.g., using a Daicel Chiralpak column) to resolve enantiomers and quantify ee.
- NMR : H and F NMR to confirm substitution patterns (e.g., trifluoromethyl group at δ -63 ppm in F NMR).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 280.0821) .
Advanced Research Questions
Q. How can researchers design experiments to study the incorporation of p-trifluoromethyl-m-fluorophenylalanine into protein synthesis systems?
- Methodological Answer :
- In vitro systems : Use rabbit reticulocyte lysate or cell-free translation assays with radiolabeled C-phenylalanine as a control. Compare incorporation rates via scintillation counting.
- Competitive inhibition : Co-incubate with natural phenylalanine to assess binding affinity to tRNA synthetases.
- Structural analysis : Employ X-ray crystallography or cryo-EM to visualize fluorinated amino acid positioning in ribosomal complexes .
Q. What strategies resolve contradictions in data on the inhibitory effects of fluorinated phenylalanine analogs on enzymatic activity?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature, enzyme concentration).
- Meta-analysis : Compare data across studies using tools like the Fluoride Science Quality Assessment Worksheet to evaluate study rigor and validity.
- Mechanistic studies : Use kinetic assays (e.g., Michaelis-Menten plots) to differentiate competitive vs. non-competitive inhibition .
Q. How do trifluoromethyl and fluoro substituents at para and meta positions influence the biochemical activity of phenylalanine derivatives?
- Methodological Answer :
- Comparative studies : Synthesize analogs with varying substitution patterns (e.g., p-CF, m-F vs. o-F) and test their incorporation into model proteins (e.g., GFP mutants).
- Computational modeling : Use density functional theory (DFT) to calculate electronic effects (e.g., Hammett σ values) and predict steric hindrance in enzyme active sites.
- Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) .
Q. What advanced techniques distinguish p-trifluoromethyl-m-fluorophenylalanine from structurally similar compounds in complex mixtures?
- Methodological Answer :
- 2D NMR : F-H heteronuclear correlation spectroscopy to resolve overlapping signals.
- LC-MS/MS : Multiple reaction monitoring (MRM) targeting unique fragment ions (e.g., m/z 280 → 123 for CF loss).
- Ion mobility spectrometry : Differentiate isomers based on collision cross-section (CCS) values .
Methodological Frameworks for Research Design
- For experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in fluorinated amino acid research .
- For data analysis : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure studies on biological incorporation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
